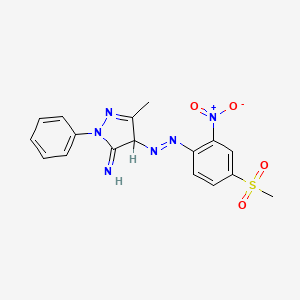
Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes a naphthalene core with multiple functional groups, making it a versatile molecule for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate typically involves multiple steps:
Diazotization: The process begins with the diazotization of m-toluidine to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-hydroxy-1,7-disulfonic acid naphthalene to form the azo compound.
Benzoylation: The final step involves the benzoylation of the amino group to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common reagents used include sodium nitrite for diazotization and benzoyl chloride for benzoylation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions can occur at the azo group, converting it to the corresponding amine.
Substitution: Various substitution reactions can take place at the benzoylamino and hydroxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or alkylating agents.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include amines and reduced azo compounds.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting various ions and compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group plays a crucial role in its color properties, while the benzoylamino and hydroxy groups contribute to its reactivity. The molecular targets and pathways involved include interactions with metal ions and organic molecules, leading to the formation of colored complexes.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-(benzoylamino)-5-hydroxy-6-((p-tolyl)azo)naphthalene-1,7-disulphonate
- Disodium 4-(benzoylamino)-5-hydroxy-6-((o-tolyl)azo)naphthalene-1,7-disulphonate
Uniqueness
Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity compared to its isomers. The position of the methyl group in the m-tolyl moiety influences the compound’s overall stability and interaction with other molecules.
Properties
CAS No. |
6362-44-3 |
|---|---|
Molecular Formula |
C24H17N3Na2O8S2 |
Molecular Weight |
585.5 g/mol |
IUPAC Name |
disodium;4-benzamido-5-hydroxy-6-[(3-methylphenyl)diazenyl]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C24H19N3O8S2.2Na/c1-14-6-5-9-16(12-14)26-27-22-20(37(33,34)35)13-17-19(36(30,31)32)11-10-18(21(17)23(22)28)25-24(29)15-7-3-2-4-8-15;;/h2-13,28H,1H3,(H,25,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
VZAROUVOFRCLMS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=CC=C4)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)


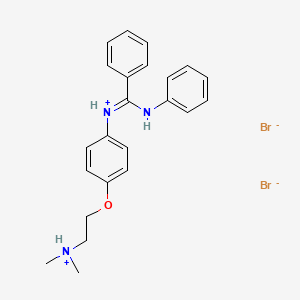
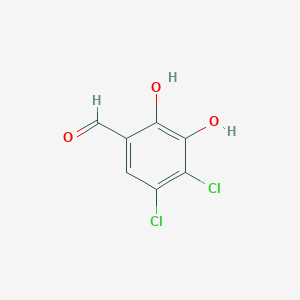
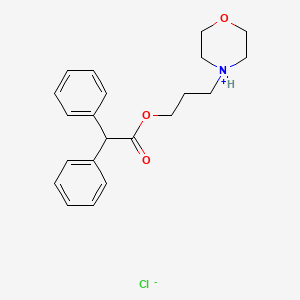

![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)


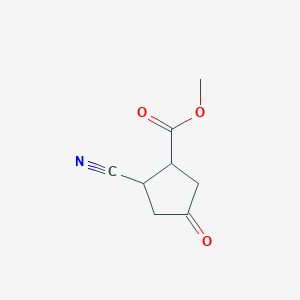
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)

